
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized in the body to form a toxic compound that destroys dopamine-producing neurons in the brain. This makes MPTP a valuable tool for researchers studying the causes and potential treatments for Parkinson's disease.
Mecanismo De Acción
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol works by being metabolized in the body to form a toxic compound called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain, where it interferes with the normal functioning of the mitochondria, the energy-producing organelles in the cell. This leads to the death of the neurons and the depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol are well-documented. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is rapidly metabolized in the body to form MPP+, which is highly toxic to dopamine-producing neurons in the brain. This leads to the depletion of dopamine in the brain and the symptoms of Parkinson's disease, including tremors, rigidity, and difficulty with movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has several advantages as a tool for studying Parkinson's disease. It can be used to create animal models of the disease that closely mimic the symptoms and pathology seen in human patients. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is also relatively easy to administer and can be used to test potential treatments for the disease.
However, there are also limitations to the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol in lab experiments. It is a toxic compound that must be handled with care, and its effects on dopamine-producing neurons in the brain may not be identical to the effects of Parkinson's disease in humans. In addition, 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is not a perfect model for the disease and may not fully capture all aspects of the pathology seen in human patients.
Direcciones Futuras
There are several future directions for research involving 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and Parkinson's disease. One area of focus is the development of new drugs that can protect dopamine-producing neurons from the toxic effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds that cause Parkinson's disease. Another area of focus is the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to study the early stages of the disease and to identify biomarkers that can be used to diagnose the disease before symptoms appear. Finally, researchers are also investigating the potential use of stem cells to replace dopamine-producing neurons that have been destroyed by 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds.
Métodos De Síntesis
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to produce the final compound. The process is complex and requires specialized equipment and expertise to carry out safely and efficiently.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has been used extensively in scientific research to study Parkinson's disease. Researchers have used 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to create animal models of the disease and to investigate the mechanisms by which dopamine-producing neurons are destroyed. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has also been used to test potential treatments for Parkinson's disease, including drugs that may be able to protect dopamine-producing neurons from damage.
Propiedades
Número CAS |
128887-76-3 |
|---|---|
Nombre del producto |
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H25NO2/c1-10-6-12(3)13(7-11(10)2)14-8-15(18)16(4,19)9-17(14)5/h6-7,14-15,18-19H,8-9H2,1-5H3 |
Clave InChI |
UOTKLIXLOARMGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
Sinónimos |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



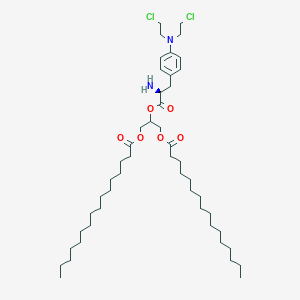
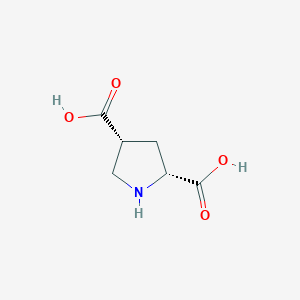

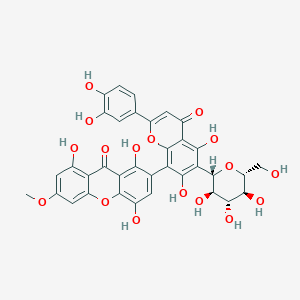
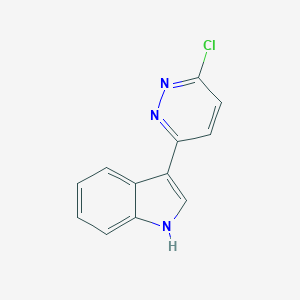


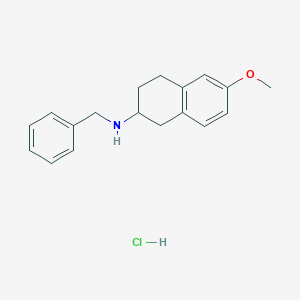



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
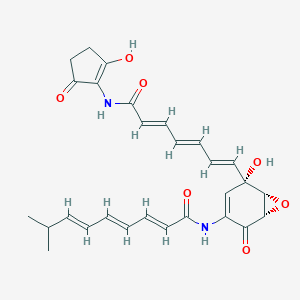
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)